molecular formula C14H19N5O4 B2447393 1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one CAS No. 2034480-94-7

1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one

Cat. No.: B2447393
CAS No.: 2034480-94-7
M. Wt: 321.337
InChI Key: UKCLSMYVVHZUGX-UHFFFAOYSA-N
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Description

1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a methoxypyrazine moiety with a piperidine ring and an imidazolidinone core, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one typically involves multiple steps, starting with the preparation of the methoxypyrazine derivative. This is followed by the formation of the piperidine ring and the subsequent attachment of the imidazolidinone moiety. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated parallel synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The methoxypyrazine and piperidine moieties can undergo nucleophilic or electrophilic substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to active sites in enzymes or receptors, altering their activity and leading to therapeutic effects. Molecular simulation studies have shown that the compound fits well in certain active sites, characterized by lower binding free energy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one stands out due to its unique combination of a methoxypyrazine moiety with a piperidine ring and an imidazolidinone core. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

1-[3-(3-methoxypyrazin-2-yl)oxypiperidine-1-carbonyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O4/c1-22-11-12(16-5-4-15-11)23-10-3-2-7-18(9-10)14(21)19-8-6-17-13(19)20/h4-5,10H,2-3,6-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCLSMYVVHZUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCCN(C2)C(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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